molecular formula C26H32N2O4 B12141015 (4E)-1-[3-(dimethylamino)propyl]-4-{hydroxy[2-methyl-4-(propan-2-yloxy)phenyl]methylidene}-5-phenylpyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-{hydroxy[2-methyl-4-(propan-2-yloxy)phenyl]methylidene}-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12141015
M. Wt: 436.5 g/mol
InChI Key: GLJVNQYIUZDVAB-ZNTNEXAZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common route includes the reaction of dimethylaminopropylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the addition of hydroxy and benzoyl groups through various chemical reactions, such as nucleophilic substitution and esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol .

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-17(2)32-20-12-13-21(18(3)16-20)24(29)22-23(19-10-7-6-8-11-19)28(26(31)25(22)30)15-9-14-27(4)5/h6-8,10-13,16-17,23,29H,9,14-15H2,1-5H3/b24-22+

InChI Key

GLJVNQYIUZDVAB-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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